[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone
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Overview
Description
4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE is a complex organic compound that features a unique combination of a piperazine ring, a triazolopyrimidine scaffold, and a naphthylmethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE typically involves the annulation of a triazole ring to a pyrimidine moiety. One common method includes the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach involves the oxidation of aminopyrimidine Schiff bases under mild conditions using iron (III) chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the core structure .
Scientific Research Applications
4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of diagnostic or theranostic systems.
Mechanism of Action
The mechanism of action of 4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another scaffold used in CDK2 inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A similar compound with applications in receptor targeting.
Uniqueness
4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE is unique due to its specific combination of functional groups, which confer distinct biological activities and make it a versatile compound for various applications in medicinal chemistry .
Properties
Molecular Formula |
C21H20N6O |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone |
InChI |
InChI=1S/C21H20N6O/c28-20(19-23-21-22-9-4-10-27(21)24-19)26-13-11-25(12-14-26)15-17-7-3-6-16-5-1-2-8-18(16)17/h1-10H,11-15H2 |
InChI Key |
YKAOUUSSSNRSAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(=O)C4=NN5C=CC=NC5=N4 |
Origin of Product |
United States |
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